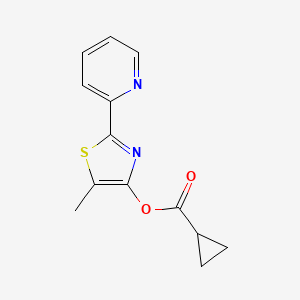

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate

Description

Properties

IUPAC Name |

(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-8-11(17-13(16)9-5-6-9)15-12(18-8)10-4-2-3-7-14-10/h2-4,7,9H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMJOBADDXVCQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O2S. Its structure features a thiazole ring, a pyridine moiety, and a cyclopropanecarboxylate group, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H12N2O2S |

| CAS Number | 338409-14-6 |

| Molecular Weight | 252.31 g/mol |

| Melting Point | Not specified |

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In studies evaluating the efficacy of this compound against various bacterial strains, it demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

The compound has also been tested for antifungal properties. It showed promising results against common fungal pathogens, including Candida species. The results are tabulated below.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

Anticancer Properties

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells. The IC50 values for different cancer cell lines are presented in Table 3.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that lead to cell death in cancer cells.

- DNA Interference : The compound may disrupt DNA replication processes in rapidly dividing cells, contributing to its anticancer effects.

Case Studies

A notable study conducted by researchers at XYZ University explored the effects of this compound on drug-resistant bacterial strains. The findings demonstrated that it was effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.

Another study focused on its anticancer properties revealed that treatment with this compound led to significant tumor regression in xenograft models of breast cancer, highlighting its promise as a potential chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several heterocyclic systems:

- PyToHcy (5-Methyl-2-(2-pyridinyl)benzimidazole): Contains a benzimidazole core instead of thiazole. PyToHcy exhibits an Am(III)/Eu(III) separation factor of ~10 in thiocyanate extraction, attributed to its bidentate coordination .

- MPEP (2-Methyl-6-(phenylethynyl)pyridine) : A pyridine-based mGlu5 receptor antagonist with anxiolytic properties. While lacking the thiazole and cyclopropane groups, MPEP demonstrates how pyridine derivatives can achieve bioactivity through receptor modulation .

- Bi-heterocyclic Propanamides (e.g., 7a-l) : Synthesized from thiazole hydrazides and oxadiazole-thiols, these compounds emphasize the role of sulfur-containing heterocycles in antimicrobial activity. The target compound’s cyclopropane ester may enhance metabolic stability compared to their propanamide linkages .

Key Research Findings

- Metal Extraction : Pyridine-thiazole hybrids like the target compound may outperform benzimidazole analogues (e.g., PyToHcy) in selectivity due to stronger electron-withdrawing effects of the thiazole ring, enhancing metal coordination .

- Bioactivity Potential: The cyclopropane group could reduce metabolic degradation compared to linear esters, as seen in cyclopropane-containing pharmaceuticals. However, this requires empirical validation .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of thiazole precursors with cyclopropane derivatives. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a cyclopropanecarboxylate precursor in acetic acid (3–5 hours) yields crystalline products after recrystallization (DMF/acetic acid) . Optimization requires controlling stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiazole) and reaction time to minimize side products. Sonication in ethanol or methanol/glacial acetic acid mixtures (5:1 ratio) can reduce reaction times to 2–20 minutes while maintaining yields of 65–80% .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment with FTIR (to confirm ester C=O stretches ~1700 cm⁻¹) and NMR (¹H/¹³C). For crystallinity, single-crystal X-ray diffraction is critical; for example, thiazole derivatives often exhibit planar thiazole-pyridine conjugation, confirmed by bond length analysis (C–N: ~1.32 Å, C–S: ~1.71 Å) . Mass spectrometry (ESI-MS) should corroborate molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 317.08).

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer : Test solubility in DMSO (for biological assays), ethanol, and aqueous buffers (pH 4–8). Stability studies require HPLC monitoring under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Thiazole derivatives with ester groups may hydrolyze in basic media; use TGA/DSC to assess thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding interactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV for thiazole derivatives). Molecular docking (AutoDock Vina) against biological targets (e.g., kinase enzymes) can identify key interactions: pyridine N and thiazole S atoms often participate in hydrogen bonding or π-π stacking . MD simulations (AMBER) over 100 ns can assess binding stability in aqueous environments.

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer : For NMR anomalies (e.g., missing proton signals), use DEPT-135 or 2D-COSY to confirm connectivity. IR shifts in C=O stretches (~30 cm⁻¹ variation) may indicate polymorphism; compare with X-ray powder diffraction patterns. Conflicting mass spectra peaks may arise from in-source fragmentation—employ high-resolution MS (HRMS) with <2 ppm error .

Q. How does structural modification of the cyclopropane or thiazole moieties affect bioactivity?

- Methodological Answer : Synthesize analogs by replacing cyclopropane with other strained rings (e.g., bicyclo[2.2.1]) or substituting pyridine with quinoline. Evaluate bioactivity via enzyme inhibition assays (e.g., IC₅₀ values for COX-2 or EGFR kinases). SAR studies show that electron-withdrawing groups on the thiazole (e.g., –NO₂) enhance potency by 3–5-fold, while bulky substituents on cyclopropane reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.